molecular formula C18H27N3O6S B562550 Sumatriptan-d6 Succinate CAS No. 1215621-31-0

Sumatriptan-d6 Succinate

Cat. No.: B562550
CAS No.: 1215621-31-0
M. Wt: 419.5 g/mol
InChI Key: PORMUFZNYQJOEI-HVTBMTIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Sumatriptan-d6 succinate is the deuterium-labeled form of Sumatriptan succinate.
  • Sumatriptan succinate is an orally active 5-HT1 receptor agonist, with Ki values of 17 nM, 27 nM, and 100 nM for 5-HT1D, 5-HT1B, and 5-HT1A receptors, respectively.
  • It is commonly used for migraine headache research .
  • Mechanism of Action

    Target of Action

    Sumatriptan-d6 Succinate, a deuterium-labeled form of Sumatriptan Succinate , is an orally active 5-HT1 receptor agonist . It primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system .

    Mode of Action

    This compound interacts with its targets, the 5-HT1B and 5-HT1D receptors, through selective agonistic interaction . This interaction results in cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release . The agonist effects at the 5-HT1B/1D receptors result in these changes .

    Pharmacokinetics

    It’s known that the parent compound, sumatriptan, undergoes extensive first-pass metabolism following oral administration . It’s metabolized in the liver to an indole acetic acid metabolite (inactive), which then undergoes ester glucuronide conjugation . The metabolites are excreted in the urine .

    Result of Action

    The molecular and cellular effects of this compound’s action involve the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release . This leads to the relief of migraine symptoms.

    Action Environment

    Environmental factors can influence the action of this compound. For instance, the pH level can affect the release of Sumatriptan from MgO nanoparticles, with the release increasing as pH decreases . This is attributed to the dissolution of MgO nanoparticles, which therefore exhibits varied behavior at different pHs . This finding is particularly advantageous for the controlled release of an anti-migraine drug .

    Preparation Methods

    • The synthetic route for Sumatriptan-d6 succinate involves deuterium substitution at specific positions in the Sumatriptan molecule.
    • Industrial production methods typically utilize specialized deuterated reagents and conditions to achieve the desired labeling.
  • Chemical Reactions Analysis

    • Sumatriptan-d6 succinate may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are specific to the deuterium labeling process.
    • Major products formed from these reactions would be deuterium-labeled Sumatriptan derivatives.
  • Scientific Research Applications

    • Sumatriptan-d6 succinate finds applications in:
      • Medicinal chemistry: Studying receptor interactions and drug design.
      • Biology: Investigating serotonin receptor function.
      • Medicine: Understanding migraine pathophysiology.
      • Industry: Developing stable isotope-labeled compounds for research purposes.
  • Comparison with Similar Compounds

    • Sumatriptan-d6’s uniqueness lies in its deuterium labeling, which allows precise quantification in studies.
    • Similar compounds include non-deuterated Sumatriptan and related 5-HT1 receptor agonists.

    Properties

    IUPAC Name

    1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i2D3,3D3;
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PORMUFZNYQJOEI-HVTBMTIBSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H].C(CC(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H27N3O6S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10662198
    Record name Butanedioic acid--1-[3-(2-{bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10662198
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    419.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1215621-31-0
    Record name Butanedioic acid--1-[3-(2-{bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10662198
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.